N-(1,1-dioxothiolan-3-yl)acetamide
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Overview
Description
N-(1,1-dioxothiolan-3-yl)acetamide is a chemical compound with the molecular formula C6H11NO3S and a molecular weight of 177.22 g/mol It is characterized by the presence of a thiolane ring with a dioxo substitution and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(1,1-dioxothiolan-3-yl)acetamide can be synthesized through the reaction of 3-aminothiolane with acetic anhydride under controlled conditions . The reaction typically involves the use of a solvent such as ethanol or a mixture of ethanol and dimethylformamide to optimize yield and purity. The reaction is carried out at a temperature range of 50-70°C for several hours, followed by purification through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxothiolan-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
N-(1,1-dioxothiolan-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiolane ring.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-(1,1-dioxothiolan-3-yl)acetamide involves its interaction with biological molecules through its reactive thiolane ring. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The acetamide group may also contribute to the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxothiolan-3-yl)amine: Similar structure but lacks the acetamide group.
N-(1,1-dioxothiolan-3-yl)carbamate: Contains a carbamate group instead of an acetamide group.
N-(1,1-dioxothiolan-3-yl)thioamide: Features a thioamide group in place of the acetamide group.
Uniqueness
N-(1,1-dioxothiolan-3-yl)acetamide is unique due to the presence of both the thiolane ring and the acetamide group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
6298-48-2 |
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Molecular Formula |
C6H11NO3S |
Molecular Weight |
177.22 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C6H11NO3S/c1-5(8)7-6-2-3-11(9,10)4-6/h6H,2-4H2,1H3,(H,7,8) |
InChI Key |
ZCJFCJXAGKPMHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCS(=O)(=O)C1 |
Origin of Product |
United States |
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